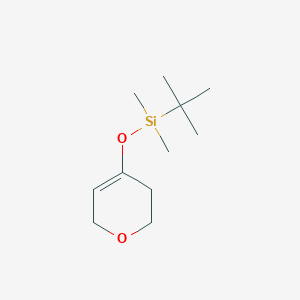

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane

Description

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane (CAS: 953390-79-9) is a silyl ether derivative widely employed in organic synthesis as a hydroxy-protecting group. Its structure combines a tert-butyldimethylsilyl (TBS) group with a 3,6-dihydro-2H-pyran-4-yloxy moiety, offering moderate steric bulk and stability under various reaction conditions. This compound is particularly valued for its utility in synthesizing complex molecules, such as calcipotriol isomers, where selective protection of hydroxyl groups is critical .

Properties

IUPAC Name |

tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h6H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIJILDZEDNAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579997 | |

| Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-79-9 | |

| Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Scheme

$$

\text{3,6-dihydro-2H-pyran-4-ol} + \text{tert-butyldimethylsilyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}

$$

Detailed Preparation Methods

Silylation Using tert-Butyldimethylsilyl Chloride and Imidazole

- Reagents: 3,6-dihydro-2H-pyran-4-ol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: Reaction typically performed at 0 °C to room temperature under inert atmosphere (argon or nitrogen)

- Procedure: The alcohol is dissolved in dry solvent, imidazole is added as a base to scavenge HCl, followed by slow addition of TBDMSCl. The mixture is stirred for 30 minutes to several hours until completion.

- Workup: The reaction is quenched with water, extracted with organic solvent, dried over anhydrous sodium sulfate, and purified by flash chromatography.

This method is widely reported for silyl ether formation due to its mildness and high yields.

Alternative Bases and Conditions

- Triethylamine (TEA): Sometimes used instead of imidazole, with similar reaction conditions.

- Temperature: Reactions can be performed at 0 °C to room temperature; lower temperatures help minimize side reactions.

- Solvent Variations: THF, DCM, or ethyl acetate are common solvents.

Representative Experimental Data

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 3,6-dihydro-2H-pyran-4-ol | Purity > 98% |

| Silylating agent | tert-Butyldimethylsilyl chloride (1.1 equiv) | Ensures complete conversion |

| Base | Imidazole (1.2 equiv) | Efficient HCl scavenging |

| Solvent | Anhydrous DCM or THF | Dry conditions critical |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 30 min to 2 hours | Monitored by TLC or NMR |

| Workup | Aqueous quench, extraction, drying | Standard organic workup |

| Purification | Flash chromatography (silica gel) | Yields typically 80-95% |

| Product state | Colorless solid or oil | Confirmed by NMR, MS |

Mechanistic Insights and Research Findings

- The reaction proceeds via nucleophilic attack of the alcohol oxygen on the silicon center of TBDMSCl, facilitated by the base which neutralizes the released HCl.

- The bulky tert-butyl group on silicon provides steric hindrance, making the silyl ether resistant to acidic and basic hydrolysis, which is advantageous for protecting groups in complex syntheses.

- The 3,6-dihydro-2H-pyran ring remains intact during silylation, preserving the heterocyclic structure for further synthetic transformations.

- Deprotection can be achieved selectively using fluoride sources such as tetra-n-butylammonium fluoride (TBAF) under mild conditions, allowing for orthogonal protection strategies.

Comparative Table of Preparation Methods

| Method | Base Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| TBDMSCl + Imidazole | Imidazole | DCM or THF | 0 °C to RT | 30 min - 2 h | 85-95 | Most common, mild, high yield |

| TBDMSCl + Triethylamine | TEA | DCM or THF | 0 °C to RT | 1-3 h | 80-90 | Alternative base, slightly longer time |

| TBDMSCl + Pyridine | Pyridine | DCM | RT | 2-4 h | 75-85 | Less common, pyridine acts as base and solvent |

| TBDMSCl + DMAP (catalytic) | DMAP (cat.) | DCM | RT | 1-2 h | 90-95 | Catalytic activation, faster reaction |

Summary of Key Research Sources

- Sigma-Aldrich product information confirms the identity and typical handling of this compound, indicating it is commercially available as a solid and synthesized via silylation of the corresponding pyran alcohol with TBDMSCl.

- Literature reports describe the use of imidazole as a base in DCM or THF for silylation of pyran alcohols, yielding the silyl ether in good to excellent yields.

- Research theses and publications on pyran synthesis and functionalization emphasize the importance of protecting groups like TBDMS for selective transformations on pyran rings, highlighting the stability and utility of tert-butyl dimethylsilyl ethers in complex molecule synthesis.

- Deprotection methods using TBAF are well-documented, allowing for mild removal of the silyl group without affecting the pyran ring or other sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols.

Reduction: It can be reduced to form silanes.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction yields silanes .

Scientific Research Applications

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane has various applications in scientific research:

Chemistry: It is used as a protecting group for alcohols in organic synthesis.

Biology: It is used in the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the dimethylsilyl group .

Comparison with Similar Compounds

Tert-Butyldiphenylsilyl (TBDPS) Analogs

- Example : TERT-BUTYL[(4S)-3,4-DIHYDRO-2H-PYRAN-4-YLOXY]DIPHENYLSILANE (CAS: N/A)

- Structural Difference : Replaces dimethyl groups with diphenyl substituents.

- Impact :

- Enhanced Stability : The bulky diphenyl groups increase resistance to acidic/basic hydrolysis compared to the dimethyl variant .

- Applications : Preferred in multi-step syntheses requiring prolonged stability, such as natural product total synthesis .

Boronic Acid Pinacol Esters

- Example : (2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester (CAS: N/A)

- Structural Difference : Incorporates a boronic ester group instead of a silyl ether.

- Impact :

- Reactivity : Enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the silyl ether parent compound .

- Applications : Used in constructing biaryl systems and conjugated polymers .

Compounds with Modified Core Structures

Dihydropyran vs. Dihydrofuran Derivatives

- Example : tert-Butyl(((2R,3R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydrofuran-3-yl)oxy)dimethylsilane (Compound 147, CAS: N/A)

- Structural Difference : Replaces the dihydropyran ring with a dihydrofuran system.

- Impact :

- Conformational Rigidity : The smaller furan ring restricts rotational freedom, influencing stereochemical outcomes in glycosylation reactions .

- Synthetic Utility : Employed in carbohydrate chemistry for selective protection of sugar alcohols .

Alkenyloxy Silyl Ethers

- Example : tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane (CAS: N/A)

- Structural Difference : Features a conjugated diene chain instead of a dihydropyran ring.

- Impact :

- Reactivity : The unsaturated backbone participates in Diels-Alder or Heck reactions, expanding its role in cycloaddition chemistry .

- Applications : Intermediate in polyene natural product synthesis .

Physicochemical and Functional Comparison

Biological Activity

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane (TBPDMS) is a silane compound widely recognized for its applications in organic synthesis, particularly as a protecting group for alcohols. Its unique structure, which combines a tert-butyl group with a 3,6-dihydro-2H-pyran moiety, imparts distinctive chemical properties that are leveraged in various biological and medicinal contexts.

TBPDMS is characterized by the molecular formula and a molecular weight of approximately 214.38 g/mol. The synthesis typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,6-dihydro-2H-pyran-4-ol in the presence of a base such as triethylamine or imidazole, yielding high purity products suitable for research applications.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl dimethylsilyl ether | Simpler structure without the pyran ring | |

| 3-Methoxy-1-methylpyridin-1-ium | Contains nitrogen; used in organic synthesis | |

| 1-Tert-butoxycarbonylpiperidine | Contains a piperidine ring; used in drug synthesis |

Biological Activity

The biological activity of TBPDMS is primarily linked to its role in the synthesis of biologically active molecules. It serves as a protective group that enables selective functionalization without interference from hydroxyl groups. This property is crucial in drug development and the creation of complex organic compounds.

The mechanism by which TBPDMS exerts its effects involves the formation of stable silyl ether linkages. These linkages protect hydroxyl groups from unwanted reactions, thus allowing for specific modifications at other sites on the molecule. The steric hindrance provided by the tert-butyl group enhances this protective capability, making it particularly valuable in synthetic chemistry.

Case Studies and Research Findings

Research has demonstrated that compounds synthesized using TBPDMS exhibit significant biological activities. For instance:

- Antimalarial Activity : A series of compounds derived from pyranones showed promising antimalarial properties against Plasmodium falciparum, with some exhibiting IC50 values below 10 μM .

- Antituberculosis Activity : Although none of the compounds synthesized in a related study displayed appreciable levels of anti-tuberculosis activity, it was noted that structural modifications could enhance efficacy against Mycobacterium tuberculosis .

- Cytotoxicity : Studies assessing cytotoxicity revealed that certain derivatives maintained low toxicity profiles while retaining significant biological activity against various pathogens, indicating potential for therapeutic development .

Q & A

Q. Basic

- 1H/13C NMR : Peaks corresponding to the tert-butyl group (δ ~1.0–1.2 ppm for CH3, δ ~25–30 ppm for C(CH3)3), the dihydropyran ring (δ ~4.0–5.0 ppm for CH-O), and the dimethylsilane moiety (δ ~0.1–0.3 ppm for Si(CH3)2) are diagnostic. Splitting patterns in the dihydropyran ring protons confirm stereochemistry .

- High-resolution MS (HRMS) : The molecular ion peak should match the exact mass of C11H22O2Si (calc. 214.1394 g/mol). Fragmentation patterns (e.g., loss of tert-butyl groups) further validate the structure .

What are the known reactivity patterns of this compound in cross-coupling reactions?

Advanced

The TBS-protected dihydropyran moiety participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). However, steric hindrance from the tert-butyl group may reduce reactivity compared to less bulky silyl ethers. Strategies to mitigate this include:

- Pre-activation : Converting the silane to a more reactive iodide intermediate (e.g., via iodine substitution under NaI/acetone conditions) .

- Catalyst tuning : Using electron-rich ligands (e.g., PPh3) or elevated temperatures (80–100°C) to enhance coupling efficiency .

Contradictory reports on reaction efficiency may arise from solvent polarity differences (e.g., DMF vs. THF) or moisture sensitivity of the silane group .

How does computational modeling aid in predicting the stability and regioselectivity of this compound under acidic/basic conditions?

Advanced

Density functional theory (DFT) calculations can model:

- Acid-catalyzed ring-opening : Protonation of the dihydropyran oxygen leads to carbocation formation, with steric effects from the tert-butyl group directing regioselectivity.

- Base sensitivity : The silane’s susceptibility to hydrolysis depends on the electron-withdrawing nature of adjacent groups. Molecular dynamics simulations predict degradation pathways in aqueous environments .

These models guide experimental design, such as selecting buffers (e.g., pH 7–8) to stabilize the compound during biological assays .

What are the challenges in isolating enantiomerically pure forms of this compound, and how can they be addressed?

Advanced

The dihydropyran ring’s stereochemistry and the silane’s chiral environment complicate enantiomeric resolution. Solutions include:

- Chiral chromatography : Using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents.

- Asymmetric synthesis : Employing enantioselective catalysts (e.g., Rh-dppp complexes) during ring-forming steps to bias stereochemistry .

Contradictions in literature enantiomeric excess (ee) values may stem from impurities in starting materials or racemization during purification .

How does the steric bulk of the tert-butyl group influence the compound’s application in polymer/materials science?

Advanced

The tert-butyl group enhances thermal stability but reduces compatibility with polar matrices (e.g., hydrophilic polymers). Applications include:

- Controlled release systems : The silane acts as a hydrolyzable linker in drug-delivery polymers, with degradation rates tunable via substituent bulk .

- Surface functionalization : The compound’s low polarity makes it suitable for modifying hydrophobic interfaces (e.g., silica nanoparticles) .

What analytical techniques resolve contradictions in reported spectral data for this compound?

Advanced

Discrepancies in NMR/MS data often arise from solvent effects or isotopic impurities. Mitigation strategies:

- Deuterated solvent calibration : Ensure solvents (e.g., CDCl3) are anhydrous to prevent peak shifts from water.

- Isotopic labeling : Synthesize 13C-labeled analogs to confirm carbon assignments in complex splitting patterns .

Cross-referencing with high-purity commercial standards (avoiding unreliable sources like BenchChem) is critical .

What are the best practices for long-term storage to prevent silane degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.